Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a thiazolo[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as nucleophiles.
Acetylation and Coupling: The acetylation of the intermediate product followed by coupling with methyl 2-aminobenzoate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening for optimal conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: The diethylamino group can be substituted with other nucleophiles, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s thiazolo[4,5-d]pyrimidine core is known to interact with various proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyridines: These compounds share a similar core structure and have been studied for their pharmacological activities.
Uniqueness
Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential for modification and functionalization makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H27N5O4S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H27N5O4S2/c1-6-26(7-2)21-24-18-17(33-21)19(29)27(13(3)4)22(25-18)32-12-16(28)23-15-11-9-8-10-14(15)20(30)31-5/h8-11,13H,6-7,12H2,1-5H3,(H,23,28) |
InChI Key |
UJKRQYYJGWTPCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C(C)C |
Origin of Product |
United States |
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